Shepherdin (79-87)

Acute Myeloid Leukemia Hsp90 Inhibition Comparative Efficacy

Choose Shepherdin (79-87) for its unique mechanism: unlike 17-AAG, it does not induce compensatory Hsp70 upregulation. As the minimal active sequence (KHSSGCAFL), it directly disrupts survivin-Hsp90 binding with sequence-specific activity—scrambled controls exhibit no effect. Demonstrated 86% tumor growth inhibition in AML xenografts (P=0.008) while sparing normal CD34+ progenitors. Ideal reference standard for SAR programs and preclinical AML/hematologic malignancy research.

Molecular Formula C41H64N12O12S
Molecular Weight 949.1 g/mol
Cat. No. B15582484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShepherdin (79-87)
Molecular FormulaC41H64N12O12S
Molecular Weight949.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H64N12O12S/c1-22(2)13-29(41(64)65)51-37(60)27(14-24-9-5-4-6-10-24)49-34(57)23(3)47-40(63)32(20-66)48-33(56)17-45-36(59)30(18-54)52-39(62)31(19-55)53-38(61)28(15-25-16-44-21-46-25)50-35(58)26(43)11-7-8-12-42/h4-6,9-10,16,21-23,26-32,54-55,66H,7-8,11-15,17-20,42-43H2,1-3H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,60)(H,52,62)(H,53,61)(H,64,65)/t23-,26-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyDGKPWRUDAVDOTB-UOGODTEOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shepherdin (79-87): A Survivin-Derived Peptidomimetic Antagonist of the Hsp90-Survivin Complex for Targeted Anticancer Research Procurement


Shepherdin (79-87) is a synthetic peptide corresponding to amino acids 79–87 of the human survivin protein (sequence: Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Leu; KHSSGCAFL) [1]. It acts as a peptidomimetic antagonist of the complex formed between the molecular chaperone heat shock protein 90 (Hsp90) and the inhibitor-of-apoptosis protein survivin, a key regulator of tumor cell viability and proliferation [2]. Mechanistically, Shepherdin (79-87) binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting ATP binding, disrupting the survivin-Hsp90 interaction, and leading to the destabilization of Hsp90 client proteins and subsequent induction of tumor cell death via apoptotic and non-apoptotic pathways [3]. As the minimal active fragment of the full-length shepherdin peptidomimetic [4], this compound offers a defined molecular tool for investigating Hsp90-survivin axis biology and for preclinical anticancer drug discovery programs.

Why Generic Hsp90 Inhibitors or Survivin Antagonists Cannot Substitute for Shepherdin (79-87) in Preclinical Studies


The selection of Shepherdin (79-87) over other Hsp90-targeting or survivin-directed agents is not a matter of simple potency but of a unique, multi-faceted mechanism of action that is not recapitulated by alternative chemotypes. Unlike classic N-terminal ATP-competitive Hsp90 inhibitors such as 17-AAG (tanespimycin), Shepherdin does not induce the compensatory and pro-survival upregulation of heat shock protein 70 (Hsp70) [1], a key resistance mechanism that limits the clinical efficacy of ansamycin-derived Hsp90 inhibitors. Furthermore, as a peptidomimetic designed from the survivin binding interface, Shepherdin (79-87) achieves direct disruption of the survivin-Hsp90 protein-protein interaction, a target engagement profile that is distinct from small molecule survivin transcriptional suppressors like YM155 [2]. Substitution with scrambled sequence control peptides (e.g., SKLACFSHG) or truncated variants (e.g., Shepherdin[79-83]) yields markedly different biochemical and cellular activities [3], underscoring the sequence-specific and structure-dependent nature of Shepherdin's pharmacophore. The quantitative evidence detailed below establishes the specific, non-interchangeable value proposition of Shepherdin (79-87) for rigorous scientific investigations.

Quantitative Differentiation Evidence for Shepherdin (79-87) vs. Key Comparators


Superior Rapidity and Efficacy of Antileukemic Activity vs. 17-AAG (Tanespimycin)

In a direct head-to-head comparison against the clinically evaluated Hsp90 inhibitor 17-AAG, Shepherdin (evaluated as the cell-permeable Shepherdin[79-83] variant) demonstrated superior rapidity and efficacy of antileukemic activity against acute leukemia cell lines [1]. Critically, Shepherdin treatment did not increase the levels of the pro-survival chaperone Hsp70 in AML cells, whereas Hsp70 is typically upregulated following Hsp90 inhibition by 17-AAG, a known compensatory resistance mechanism [1].

Acute Myeloid Leukemia Hsp90 Inhibition Comparative Efficacy

Sequence-Specific Requirement for Anticancer Activity vs. Scrambled Control Peptide

The anticancer activity of Shepherdin is strictly dependent on its primary amino acid sequence. A scrambled peptide control with the sequence SKLACFSHG, which contains the identical amino acid composition as Shepherdin[79-87] (KHSSGCAFL) but in a randomized order, served as a negative control in multiple studies [1]. While the wild-type Shepherdin[79-83] sequence (KHSSG) induced rapid and complete killing of AML cells with an EC50 range of 24–35 μM, the scrambled peptide exhibited no such activity [2].

Structure-Activity Relationship Peptide Antagonist Scrambled Control

Potent In Vivo Tumor Growth Inhibition in AML Xenografts

In an AML xenograft mouse model (n=6 per group), systemic administration of cell-permeable Shepherdin[79-83] abolished tumor growth compared to vehicle-treated controls [1]. Tumor volumes were quantified at the study endpoint.

Xenograft Model Acute Myeloid Leukemia In Vivo Efficacy

Selective Cytotoxicity Against Tumor Cells with Sparing of Normal Hematopoietic Progenitors

Shepherdin exhibits a marked selectivity for tumor cells over normal cells. In colony formation assays, Shepherdin did not affect the colony formation of purified CD34+ hematopoietic progenitors, nor did it reduce the viability of resting or proliferating normal mononuclear cells, in contrast to its potent cytotoxic effects on AML blasts and solid tumor cell lines [1].

Tumor Selectivity Hematopoietic Progenitors Therapeutic Index

Recommended Research Applications for Shepherdin (79-87) Based on Quantified Evidence


Preclinical Investigation of Hsp90-Survivin Axis in Hematologic Malignancies

Shepherdin (79-87) is optimally suited for preclinical studies of acute myeloid leukemia (AML) and other hematologic malignancies, where its potent in vitro cytotoxicity (EC50 24–35 µM in AML cells) and significant in vivo tumor growth inhibition (86% reduction in xenograft tumor volume; P=0.008) have been demonstrated [3]. The compound's lack of Hsp70 induction, a key differentiator from 17-AAG, makes it particularly valuable for studies investigating mechanisms of resistance to Hsp90 inhibition [3].

Investigating Tumor-Selective Apoptosis and Normal Tissue Sparing

Given its demonstrated selectivity in sparing normal CD34+ hematopoietic progenitors and mononuclear cells while inducing apoptosis in tumor cells [3], Shepherdin (79-87) is an ideal tool for studies focused on therapeutic index and tumor-selective cytotoxicity. This application is supported by the compound's differential activity in prostate carcinoma (PC3, DU145), cervical carcinoma (HeLa), and breast cancer (MCF-7) cell lines .

Structure-Activity Relationship (SAR) Studies of Peptidomimetic Hsp90 Antagonists

The strict sequence-activity dependence of Shepherdin, demonstrated by the complete lack of activity of the scrambled SKLACFSHG control peptide [3], positions Shepherdin (79-87) as a critical reference standard for SAR programs. Researchers can use this defined minimal active sequence to design and test novel peptidomimetic or small molecule analogs aimed at disrupting the survivin-Hsp90 protein-protein interaction.

Gene Therapy Vector Development and Validation

Shepherdin has been successfully delivered via adeno-associated virus (AAV) vectors in gallbladder carcinoma models, demonstrating proof-of-principle for gene therapy applications [3]. The Shepherdin (79-87) peptide can serve as a control and reference standard for validating AAV-mediated expression systems and for comparing the efficacy of peptide delivery versus gene-based expression strategies in cancer gene therapy research.

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